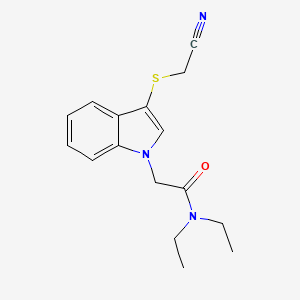

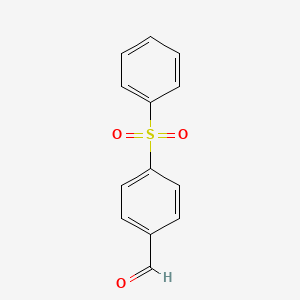

![molecular formula C20H13ClFN3O B2495083 N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide CAS No. 439096-62-5](/img/structure/B2495083.png)

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds like N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide, often involves multicomponent reactions or cascade processes that efficiently form C-N, C-O, and C-S bonds. These methods are highlighted for their ability to maximize atom economy and enrich functional group diversity without the need for transition metals, emphasizing green chemistry principles (Cao et al., 2014).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been extensively studied through NMR, FT-IR, and X-ray diffraction analyses. These studies reveal the intricate details of the molecular framework, including the presence of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces that stabilize the compound's structure (Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine compounds is influenced by their unique structure, enabling diverse chemical transformations. For instance, their reactivity with aldehydes and dimethyl acetylenedicarboxylate or allenoates has been explored for the synthesis of fully substituted furans, showcasing their versatility in organic synthesis (Pan et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of imidazo[1,2-a]pyridine derivatives have been thoroughly investigated. These studies provide insights into the compounds' stability, crystallinity, and suitability for further chemical modifications. The role of solvent evaporation and temperature in obtaining pure crystals has been particularly emphasized, indicating the conditions necessary for their stable formation (Dong-Mei Chen et al., 2021).

Applications De Recherche Scientifique

Pharmacological Significance and Kinase Inhibition

A comprehensive study highlights the design, synthesis, and activity studies of compounds with a tri- and tetra-substituted imidazole scaffold, known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is pivotal for the release of proinflammatory cytokines. The review elaborates on the significance of crystal structures of p38 in complex with small organic ligands, emphasizing the selective inhibitors' binding to the adenosine 5'-triphosphate (ATP) pocket, thereby displacing ATP and achieving high binding selectivity and potency (T. Scior, D. Domeyer, K. Cuanalo-Contreras, & S. Laufer, 2011).

Role in Organic Synthesis and Medicinal Applications

Heterocyclic N-oxide molecules, including those synthesized from imidazole, have been recognized for their versatility as synthetic intermediates and their biological importance. Their applications in forming metal complexes, catalysts design, asymmetric catalysis and synthesis, and medicinal applications underscore their broad utility in advanced chemistry and drug development investigations (Dongli Li, Panpan Wu, N. Sun, Yu-Jing Lu, Wing‐Leung Wong, Z. Fang, & Kun Zhang, 2019).

Synthetic and Transformational Chemistry

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, demonstrate the chemical and biological properties of these compounds. The review indicates their extensive use in creating compounds with insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other activities, highlighting the wide-ranging implications of these derivatives in pharmaceutical and agricultural industries (E. Abdurakhmanova, K. M. Kondratyuk, O. Holovchenko, & V. Brovarets, 2018).

Advanced Material Applications

The exploration of imidazo[1,2-b]pyridazine and related compounds in medicinal chemistry reveals their significance as a class of heterocyclic nucleus providing various bioactive molecules. The review covers their structure-activity relationships (SAR), showing the potential of these compounds in developing pharmacokinetics profiles and efficiency for therapeutic applications (Amanda Garrido, Gonzalo Vera, Pierre‐Olivier Delaye, & C. Enguehard-Gueiffier, 2021).

Orientations Futures

Mécanisme D'action

Target of Action

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide is a compound that has been synthesized as part of the imidazo[1,2-a]pyridines class . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide could be these proteins.

Mode of Action

The mode of action of N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide is likely to involve interaction with its targets, leading to changes in their function. As a potential CDK inhibitor, it may interfere with the normal function of CDKs, which are key regulators of cell cycle progression . As a potential calcium channel blocker, it may inhibit the movement of calcium ions through the cell membrane, affecting muscle contraction and electrical conduction in the heart . As a potential GABA A receptor modulator, it may influence the activity of GABA, the chief inhibitory neurotransmitter in the mammalian central nervous system .

Biochemical Pathways

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide, as part of the imidazo[1,2-a]pyridines class, may affect several biochemical pathways. By inhibiting CDKs, it could affect the cell cycle control pathway . By blocking calcium channels, it could affect the calcium signaling pathway . By modulating GABA A receptors, it could affect the GABAergic signaling pathway .

Result of Action

The molecular and cellular effects of N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide’s action would depend on its specific targets and the pathways it affects. Potential effects could include altered cell cycle progression due to CDK inhibition, changes in muscle contraction and heart electrical conduction due to calcium channel blocking, and changes in neuronal signaling due to GABA A receptor modulation .

Propriétés

IUPAC Name |

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFN3O/c21-14-9-7-13(8-10-14)18-12-23-19-17(6-3-11-25(18)19)24-20(26)15-4-1-2-5-16(15)22/h1-12H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDJMWAKQMYSRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CN3C2=NC=C3C4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

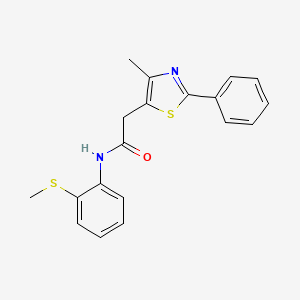

![2-[5-(Furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2495004.png)

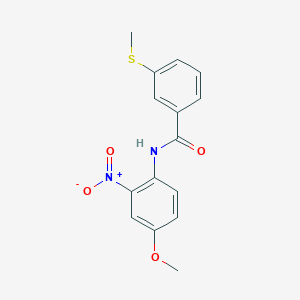

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2495006.png)

![3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2495009.png)

![Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B2495010.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2495011.png)

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2495015.png)

![N-(5-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2495021.png)